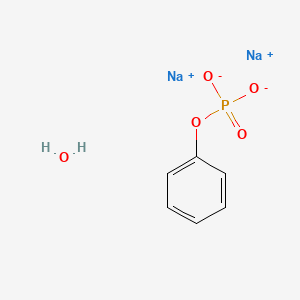

(6-Bromopyridin-3-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

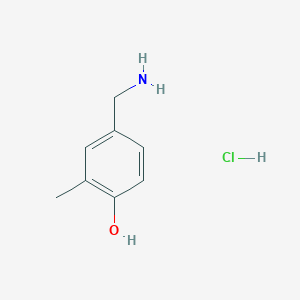

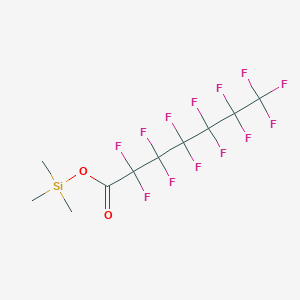

“(6-Bromopyridin-3-yl)methanamine dihydrochloride” is a chemical compound used in various applications such as in the synthesis of biologically active molecules and pharmaceuticals . It is a white to yellow solid or liquid .

Synthesis Analysis

The synthesis of “(6-Bromopyridin-3-yl)methanamine dihydrochloride” involves several stages . The reaction starts with 2-bromo-5-methyl-pyridine and N-bromosuccinimide in 1,2-dichloroethane, heated under reflux. The crude product is then used for further reaction steps without purification. The crude 2-bromo-5-bromomethyl-pyridine is dissolved in chloroform and urotropine is added. The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of “(6-Bromopyridin-3-yl)methanamine dihydrochloride” is represented by the InChI code: 1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . The molecular weight of the compound is 187.04 .Physical And Chemical Properties Analysis

“(6-Bromopyridin-3-yl)methanamine dihydrochloride” is a white to yellow solid or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Synthesis of Novel Compounds

- A study by Rao, Prasad, & Rao (2013) discussed the synthesis of a compound using a similar bromopyridine derivative. This compound showed promising antibacterial and antifungal activity.

Synthesis and Antimicrobial Activities

- The work of Thomas, Adhikari, & Shetty (2010) on quinoline derivatives, which include a methanamine component, revealed their significant antibacterial and antifungal activities, highlighting the potential medical applications of these compounds.

Application in Polymerization

- Kwon, Nayab, & Jeong (2015) developed zinc(II) complexes using a compound structurally related to (6-Bromopyridin-3-yl)methanamine dihydrochloride. These complexes were efficient in initiating the polymerization of lactide, indicating potential uses in materials science (Kwon, Nayab, & Jeong, 2015).

Structural Studies and Crystallography

- Wang, Nong, Sht, & Qi (2008) synthesized a Schiff base compound using a structurally related bromopyridine compound, providing insights into crystallography and molecular interactions (Wang, Nong, Sht, & Qi, 2008).

Catalytic Applications

- Lyakhovich et al. (2019) explored the catalytic efficiencies of palladium(0) and copper(I) complexes using bromopyridine derivatives, indicating the potential for creating new catalysts (Lyakhovich et al., 2019).

Pharmaceutical Intermediates

- Hirokawa, Horikawa, & Kato (2000) and Liang (2010) discussed the synthesis of compounds with bromopyridine derivatives, showcasing their significance as intermediates in pharmaceutical manufacturing (Hirokawa, Horikawa, & Kato, 2000); (Liang, 2010).

Role in Selective Hydroxylation

- Sankaralingam & Palaniandavar (2014) investigated diiron(III) complexes with pyridinyl methanamine ligands for their role in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Mechanism of Action

Target of Action

It is known that bromopyridines can interact with various biological targets, depending on their specific structural features .

Mode of Action

Bromopyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they may interact with their targets through covalent bonding .

Biochemical Pathways

One study suggests that a related compound, β-(6-bromopyridin-3-yl)alanine, can influence plant growth by overcoming the normal apical dominance control mechanism within the seedling .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is shipped in cold packs, suggesting that it may have specific storage and handling requirements that could impact its bioavailability .

Result of Action

Related compounds have been shown to have significant effects on plant growth .

properties

IUPAC Name |

(6-bromopyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFZHNCEXZZQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromopyridin-3-yl)methanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)

![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)